![molecular formula C7H13ClN4 B1402634 Dihydrochlorure de 4-méthyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole CAS No. 1361112-68-6](/img/structure/B1402634.png)

Dihydrochlorure de 4-méthyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

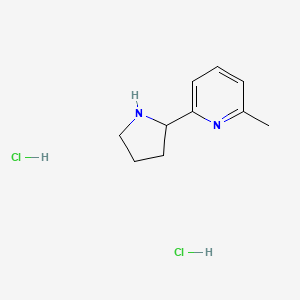

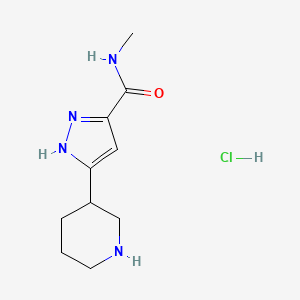

“4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a chemical compound with the molecular weight of 152.2 . The compound is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code of the compound is 1S/C7H12N4/c1-11-5-9-10-7(11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3 .Applications De Recherche Scientifique

- Des chercheurs ont étudié le potentiel antifongique de ce composé. Il peut présenter des effets inhibiteurs contre les agents pathogènes fongiques, ce qui en fait un candidat pour le développement de médicaments antifongiques .

- De nouveaux dérivés de 1,2,4-triazole, y compris des composés liés au dihydrochlorure de 4-méthyl-3-pyrrolidin-2-yl-1,2,4-triazole, ont été évalués pour leur activité anticancéreuse. Certains dérivés ont montré des effets cytotoxiques, suggérant leur potentiel en tant qu'agents anticancéreux .

- Des chercheurs ont synthétisé des complexes métalliques avec des ligands 1,2,4-triazole, y compris des dérivés de ce composé. Ces complexes présentent diverses activités biologiques, telles que des effets antimicrobiens et anticancéreux .

Activité antifongique

Propriétés anticancéreuses

Complexes métalliques et activité biologique

Safety and Hazards

Orientations Futures

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” and similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Mécanisme D'action

Target of Action

Triazole-pyrimidine hybrid compounds, which share structural similarities with the compound , have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

It is suggested that triazole-pyrimidine hybrid compounds interact favorably with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Related triazole-pyrimidine hybrid compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Analyse Biochimique

Biochemical Properties

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thus modulating inflammatory responses . Additionally, this compound binds to proteins involved in signal transduction pathways, affecting their function and altering cellular responses. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity.

Cellular Effects

The effects of 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride on various cell types are profound. In immune cells, it reduces the production of pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and MAPK . This leads to a decrease in inflammation and a modulation of the immune response. In neuronal cells, the compound has been shown to protect against oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species . These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity . This binding is facilitated by the triazole ring, which interacts with amino acid residues in the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in inflammation, oxidative stress, and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to gradual degradation . In in vitro studies, the compound’s effects on cellular function are observed within hours of treatment, with significant changes in gene expression and enzyme activity. Long-term studies in vivo have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and oxidative stress without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites involved in inflammation and oxidative stress .

Transport and Distribution

Within cells and tissues, 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific transporters such as organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments and enhancing its therapeutic potential .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride involves the reaction of 4-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole with hydrochloric acid.", "Starting Materials": [ "4-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitate that forms is filtered and washed with water.", "The product is dried under vacuum to yield 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride." ] } | |

| 1361112-68-6 | |

Formule moléculaire |

C7H13ClN4 |

Poids moléculaire |

188.66 g/mol |

Nom IUPAC |

4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |

InChI |

InChI=1S/C7H12N4.ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H |

Clé InChI |

MYEUHSUYEDUSPY-UHFFFAOYSA-N |

SMILES |

CN1C=NN=C1C2CCCN2.Cl.Cl |

SMILES canonique |

CN1C=NN=C1C2CCCN2.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

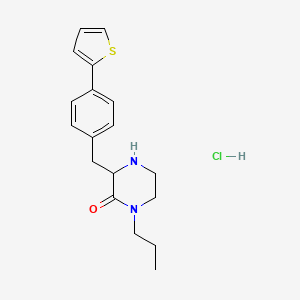

![3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride](/img/structure/B1402553.png)

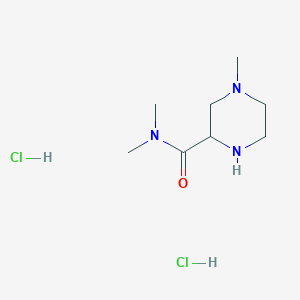

![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)

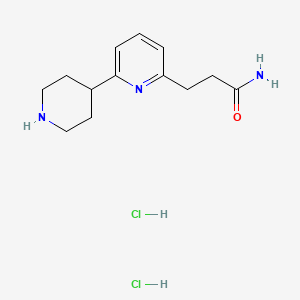

![[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402562.png)

![N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B1402563.png)

![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)

![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)